Lipophilicity Profiling: XLogP3 and logD Positioning Relative to Optimal Drug-Like Ranges
The target compound exhibits computed XLogP3 = 4.1 and logD (pH 7.4) = 4.17 [1]. In comparison, the consensus optimal logP range for oral small-molecule drugs is 1–3, while logP >5 is associated with poor solubility and high metabolic clearance [2]. Positioned near the upper boundary of the optimal window, this lipophilicity may confer enhanced membrane permeability relative to less lipophilic triazole analogs, but also necessitates careful solubility management in assay design.
| Evidence Dimension | Lipophilicity (XLogP3 / logD) |
|---|---|
| Target Compound Data | XLogP3 = 4.1; logD (pH 7.4) = 4.17 |
| Comparator Or Baseline | Optimal oral drug logP range: 1–3 (class-level benchmark) |
| Quantified Difference | Target compound logP exceeds optimal midpoint by approximately +1.1 log units |
| Conditions | Computed by PubChem XLogP3 algorithm (2025 release) [1]; benchmark per literature consensus [2] |
Why This Matters
Lipophilicity directly influences solubility, permeability, and non-specific binding; understanding where this compound sits relative to drug-likeness thresholds informs solvent selection and assay concentration limits during screening.
- [1] PubChem CID 2150351, Computed Properties, https://pubchem.ncbi.nlm.nih.gov/compound/866872-66-4. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0 View Source
